

#### Introduction to LAS191954 and PI3K Delta

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Compound of Interest		
Compound Name:	LAS191954	
Cat. No.:	B608471	Get Quote

The delta isoform of PI3K (PI3K $\delta$ ) plays a critical role in the function of immune cells, making it a key therapeutic target for autoimmune and inflammatory conditions[1][2]. **LAS191954** is a potent, selective, and orally available inhibitor of PI3K $\delta$ , developed from a series of pyrrolotriazinones[1][2]. Its mechanism of action involves blocking the PI3K/AKT signaling pathway, which is central to numerous cellular processes including proliferation, differentiation, and survival[1][3]. Dysregulation of this pathway is implicated in various diseases, including cancer and immunodeficiencies[4][5][6].

# Quantitative Analysis of LAS191954 Inhibitory Activity

The inhibitory potency of **LAS191954** has been quantified through various assays, demonstrating high affinity for PI3K $\delta$  and selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

## Table 1: In Vitro Enzymatic and Cellular IC50 Values of LAS191954



Target/Assay	IC50 Value	Description
PI3Kδ (enzymatic)	2.6 nM	Inhibition of recombinant human PI3Kδ in an HTRF assay[1][7][8][9][10]
PI3Kα (enzymatic)	8.2 μΜ	Inhibition of recombinant human PI3K $\alpha$ [1][10]
PI3Kβ (enzymatic)	94 nM	Inhibition of recombinant human PI3Kβ[1][10]
PI3Kγ (enzymatic)	72 nM	Inhibition of recombinant human PI3Ky[1][10]
THP-1 cells (cellular)	7.8 nM	Inhibition of M-CSF-stimulated AKT phosphorylation[1][7][10]
Isolated PBMC (cellular)	4.6 nM	Inhibition of B-cell receptor- induced CD69 expression[1]
Human Whole Blood (cellular)	47 nM	Inhibition of B-cell receptor- induced CD69 expression[1]

## **Experimental Protocols**

The following sections detail the methodologies employed to determine the inhibitory activity of **LAS191954**.

#### **PI3Kδ Enzymatic Assay (HTRF)**

The enzymatic potency of **LAS191954** against the four class I PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To measure the direct inhibitory effect of **LAS191954** on the kinase activity of purified PI3K $\delta$  enzyme.

Materials:



- Recombinant human PI3K isoforms (N-terminal His6-tagged p110δ/p85α) expressed in baculovirus-infected Sf21 cells[7].
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[7].
- ATP at a concentration equal to the Km for each isoform[1].
- LAS191954 compound.
- HTRF detection reagents.

#### Procedure:

- A sub-nanomolar concentration of the recombinant PI3K enzyme was pre-incubated with varying concentrations of LAS191954 for 30 minutes[1][7].
- The kinase reaction was initiated by the addition of the substrate (PIP2) and ATP[7].
- The reaction mixture was incubated to allow for the enzymatic conversion of PIP2 to PIP3.
- HTRF detection reagents were added to the wells to measure the amount of PIP3 produced.
- The fluorescence signal was read on a compatible plate reader, and the data was used to calculate the IC50 value, representing the concentration of LAS191954 required to inhibit 50% of the PI3Kδ enzymatic activity.

#### Cellular Assay: AKT Phosphorylation in THP-1 Cells

This assay assesses the ability of **LAS191954** to penetrate cells and inhibit the PI3K $\delta$  signaling pathway in a cellular context.[1]

Objective: To determine the IC50 of **LAS191954** for the inhibition of a downstream effector of PI3K $\delta$ , AKT, in a human monocytic cell line.

#### Materials:

- THP-1 human monocytic cell line[1].
- Macrophage colony-stimulating factor (M-CSF)[1].



- LAS191954 compound.
- Lysis buffer with protease and phosphatase inhibitors[11].
- Antibodies: Primary antibodies against phosphorylated AKT (p-Akt Thr308) and total AKT;
  HRP-conjugated secondary antibodies[1][11].
- ELISA or Western blot reagents for detection[7][11].

#### Procedure:

- THP-1 cells were pre-incubated with various concentrations of LAS191954 for 30 minutes[7].
- The cells were then stimulated with M-CSF for 3 minutes to activate the PI3K $\delta$  pathway[7].
- Following stimulation, the cells were lysed to release cellular proteins[11].
- The concentration of phosphorylated AKT (Thr308) in the cell lysates was quantified using an ELISA or Western blot analysis[7].
- The results were normalized to the total amount of AKT protein.
- The IC50 value was calculated by plotting the inhibition of AKT phosphorylation against the concentration of LAS191954.

### **Visualizations: Pathways and Workflows**

The following diagrams were generated using the Graphviz DOT language to illustrate the PI3K signaling pathway and the experimental workflows.

#### **PI3K/AKT Signaling Pathway**



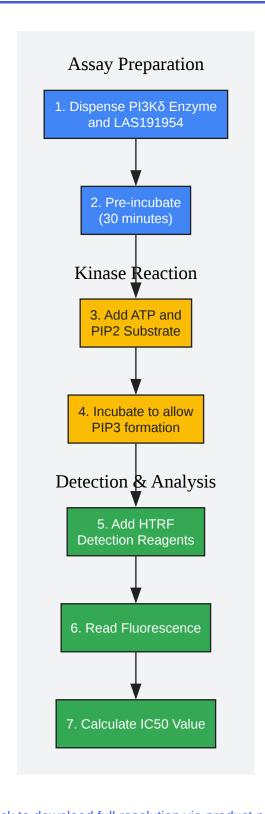


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PI3K/AKT signaling pathway with LAS191954 inhibition point.

## **Experimental Workflow: HTRF Enzymatic Assay**



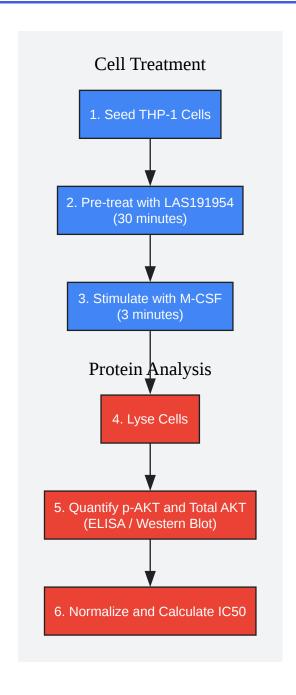


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Workflow for the HTRF-based enzymatic inhibition assay.

## **Experimental Workflow: Cellular p-AKT Assay**





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Workflow for the cellular AKT phosphorylation inhibition assay.

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